molecular formula C4H7Cl2O2P B076802 3-[Chloro(methyl)phosphoryl]propanoyl chloride CAS No. 15090-24-1

3-[Chloro(methyl)phosphoryl]propanoyl chloride

Cat. No.: B076802
CAS No.: 15090-24-1
M. Wt: 188.97 g/mol
InChI Key: SGGKZWABPPXBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is characterized by the presence of both a phosphinyl and a propanoyl chloride group, making it a versatile reagent in organic synthesis.

Preparation Methods

The synthesis of 3-[Chloro(methyl)phosphoryl]propanoyl chloride typically involves the reaction of 3-chloropropionyl chloride with methylphosphonic dichloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Mechanism of Action

The mechanism of action of 3-[Chloro(methyl)phosphoryl]propanoyl chloride involves its ability to act as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the propanoyl chloride group and the phosphorus atom in the phosphinyl group . These reactions can modify the structure and function of biological molecules, making the compound useful in biochemical studies.

Comparison with Similar Compounds

3-[Chloro(methyl)phosphoryl]propanoyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual functionality, combining both acyl chloride and phosphinyl groups, which allows it to participate in a diverse range of chemical reactions.

Properties

CAS No.

15090-24-1

Molecular Formula

C4H7Cl2O2P

Molecular Weight

188.97 g/mol

IUPAC Name

3-[chloro(methyl)phosphoryl]propanoyl chloride

InChI

InChI=1S/C4H7Cl2O2P/c1-9(6,8)3-2-4(5)7/h2-3H2,1H3

InChI Key

SGGKZWABPPXBNE-UHFFFAOYSA-N

SMILES

CP(=O)(CCC(=O)Cl)Cl

Canonical SMILES

CP(=O)(CCC(=O)Cl)Cl

Origin of Product

United States

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